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Compound of Interest

Compound Name: 2-Bromo-2-methylpropane

Cat. No.: B165281

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR)
and infrared (IR) spectroscopic data for 2-Bromo-2-methylpropane (tert-butyl bromide).
Detailed experimental protocols are presented, and key data are summarized for easy
reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the molecular structure of a compound. For 2-bromo-2-methylpropane, both *H and 3C NMR
spectra are relatively simple due to the high degree of symmetry in the molecule.

'H NMR Spectrum

Due to the molecular symmetry of 2-bromo-2-methylpropane, all nine protons are chemically
equivalent. This results in a single, unsplit signal (a singlet) in the *H NMR spectrum.

Chemical Shift () Integration Multiplicity

~1.80 ppm 9H Singlet

3C NMR Spectrum
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The 13C NMR spectrum of 2-bromo-2-methylpropane displays two distinct signals,
corresponding to the two different carbon environments in the molecule.[1] The three
equivalent methyl carbons give rise to one signal, while the quaternary carbon atom bonded to
the bromine atom produces a second signal.

Chemical Shift () Carbon Environment
~36.4 ppm (CH3)sC-
~62.5 ppm -C-Br

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by
measuring the absorption of infrared radiation. The IR spectrum of 2-bromo-2-methylpropane
shows characteristic absorption bands for C-H and C-Br bonds.

Wavenumber (cm—2) Bond Vibration Intensity
~2860-2975 C-H stretch Strong
~1370-1480 C-H bend Medium
~1255-1140 C-C-C skeletal vibrations Medium
~840-790 C-C-C skeletal vibrations Medium
~750-500 C-Br stretch Strong

The region from approximately 1500 to 400 cm~1 is known as the fingerprint region and
contains a complex set of absorptions that are unique to the molecule.[1]

Experimental Protocols
NMR Spectroscopy (Liquid Sample)

e Sample Preparation:
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o Accurately weigh 5-25 mg of 2-bromo-2-methylpropane. For 13C NMR, a higher
concentration (20-50 mg) may be beneficial.

o Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCIs).[2]
The deuterated solvent is used to avoid interference from solvent protons in *H NMR and
to provide a lock signal for the spectrometer.

o Filter the solution through a pipette with a glass wool plug directly into a clean, dry 5 mm
NMR tube to remove any particulate matter.[3] The final sample depth in the tube should
be around 4-5 cm.

e Instrument Setup and Data Acquisition:

o Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth
using a gauge.

o Lock the spectrometer on the deuterium signal of the solvent.
o Shim the magnetic field to optimize its homogeneity and improve spectral resolution.
o Tune and match the probe to the desired nucleus (*H or 13C).

o Set the appropriate acquisition parameters (e.g., number of scans, spectral width, pulse
sequence, and relaxation delay). For tH NMR of this compound, a small number of scans
is typically sufficient. For 133C NMR, more scans will be required due to the lower natural
abundance of the 13C isotope.

o Acquire the free induction decay (FID) signal.

» Data Processing:
o Apply a Fourier transform to the FID to obtain the frequency-domain NMR spectrum.
o Phase the spectrum to ensure all peaks are in the positive absorptive mode.

o Calibrate the chemical shift scale using an internal standard, such as tetramethylsilane
(TMS), which is set to 0.00 ppm.
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o Integrate the peaks in the *H NMR spectrum to determine the relative number of protons.

Infrared Spectroscopy (Neat Liquid Sample)

e Sample Preparation:

o Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. If necessary, clean them with
a small amount of a volatile solvent like acetone and allow them to dry completely.

o Place a single drop of 2-bromo-2-methylpropane onto the face of one salt plate.

o Carefully place the second salt plate on top of the first, creating a thin liquid film between
the plates.[4][5]

e Instrument Setup and Data Acquisition:
o Place the assembled salt plates into the sample holder of the FT-IR spectrometer.

o Acquire a background spectrum with no sample in the beam path. This is crucial to
subtract the spectral contributions of atmospheric water and carbon dioxide.

o Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum
against the background spectrum to produce the final absorbance or transmittance
spectrum.

o Data Analysis:

o Identify the characteristic absorption bands and correlate them to the functional groups
present in 2-bromo-2-methylpropane.

Spectroscopic Analysis Workflow
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Sample Preparation
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Caption: Workflow for the spectroscopic analysis of 2-bromo-2-methylpropane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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